REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[C:4]([CH3:12])[N:3]=1.C(N(CC)CC)C.[CH3:20][CH:21]([CH3:24])[CH2:22][NH2:23]>CN(C)C=O>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([NH:23][CH2:22][CH:21]([CH3:24])[CH3:20])[CH:5]=[C:4]([CH3:12])[N:3]=1
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Name
|
|
Quantity
|
125 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C
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Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
84.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
CC(CN)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
stir overnight
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
a temperature of 17° C.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CUSTOM
|
Details
|
the N,N-dimethylformamide was removed under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The crude product was dissolved in ethyl acetate (750 mL)
|
Type
|
WASH
|
Details
|
the solution was washed with water (3×1L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
Hexane (300 mL) was added to the resulting yellow oil
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated until the oil
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
WAIT
|
Details
|
After ten minutes
|
Type
|
WAIT
|
Details
|
left undisturbed for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold hexane
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at room temperature
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1[N+](=O)[O-])NCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |